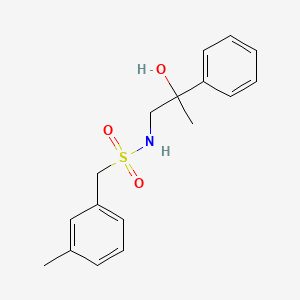
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide, also known as CGP 12177, is a chemical compound that has been widely used in scientific research. It is a beta-adrenergic receptor antagonist that has been used to study the physiology and pharmacology of the beta-adrenergic receptor system.
Scientific Research Applications
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 has been used in a wide range of scientific research applications. It has been used to study the beta-adrenergic receptor system in the heart, lungs, and other organs. It has also been used to investigate the role of beta-adrenergic receptors in the regulation of blood pressure, heart rate, and other physiological processes.
Mechanism of Action
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 acts as a competitive antagonist of the beta-adrenergic receptor. It binds to the receptor and prevents the binding of beta-adrenergic agonists such as epinephrine and norepinephrine. This results in a decrease in the activity of the beta-adrenergic receptor system.
Biochemical and Physiological Effects:
This compound 12177 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and cardiac output in animal models. It has also been shown to decrease the release of renin and aldosterone from the adrenal gland, which can lead to a decrease in blood pressure.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 has several advantages for lab experiments. It is a highly selective beta-adrenergic receptor antagonist that can be used to study the beta-adrenergic receptor system in a specific manner. It has also been shown to have a long duration of action, which allows for prolonged experiments. However, one limitation of this compound 12177 is that it can have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177. One direction is the development of more selective beta-adrenergic receptor antagonists that can be used to study specific subtypes of beta-adrenergic receptors. Another direction is the investigation of the role of beta-adrenergic receptors in the regulation of glucose metabolism and insulin secretion. Additionally, the use of this compound 12177 in the treatment of cardiovascular diseases and other conditions warrants further investigation.
In conclusion, this compound 12177 is a beta-adrenergic receptor antagonist that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound 12177 has provided valuable insights into the beta-adrenergic receptor system and has the potential to lead to the development of new treatments for a variety of conditions.
Synthesis Methods
N-(2-hydroxy-2-phenylpropyl)-1-(m-tolyl)methanesulfonamide 12177 can be synthesized through a multistep process involving the reaction of m-tolylmagnesium bromide with 1-(2-hydroxy-2-phenylethyl)piperazine, followed by the reaction of the resulting product with methanesulfonyl chloride. The final product is obtained through recrystallization from a suitable solvent.
properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14-7-6-8-15(11-14)12-22(20,21)18-13-17(2,19)16-9-4-3-5-10-16/h3-11,18-19H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFOOSCXTJWYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

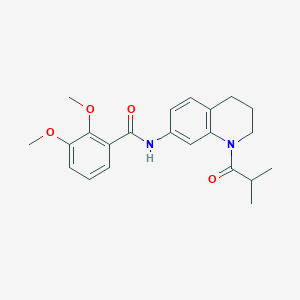
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2792048.png)
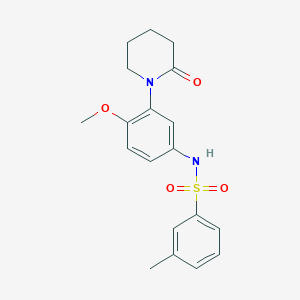
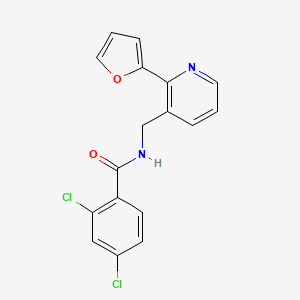

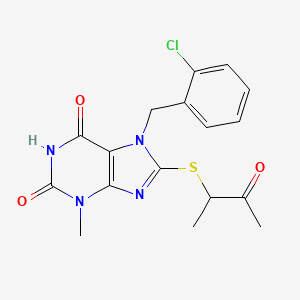
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-methylpiperazine](/img/structure/B2792056.png)
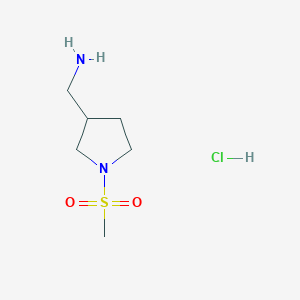
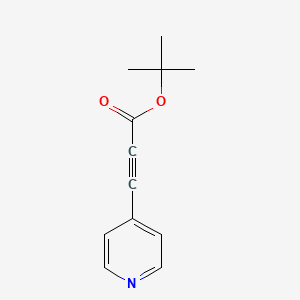
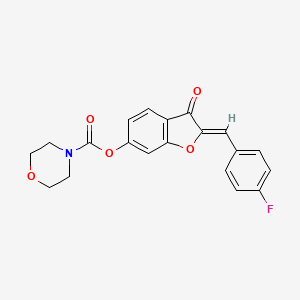
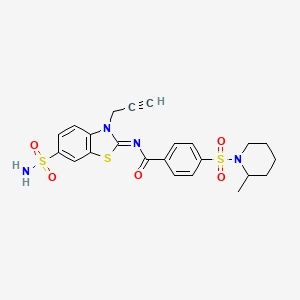

![2-Methyl-6-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2792066.png)
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2792067.png)